molecular formula C25H33N3O5S B2550564 N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 898450-90-3

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2550564
CAS No.: 898450-90-3
M. Wt: 487.62
InChI Key: WQMXLFGMEXWXPX-UHFFFAOYSA-N
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Description

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a chemical compound with the molecular formula C25H33N3O5S and a molecular weight of 487.62. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely reviewed .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

1. Synthesis and Analysis in Pharmacological Research

  • A study explored the synthesis, spectral analysis, and antibacterial study of N-substituted derivatives of a compound structurally similar to the requested chemical, indicating their potential in developing new antibacterial agents (Khalid et al., 2016).
  • Another research focused on conventional versus microwave-assisted synthesis of related compounds, demonstrating the impact of synthesis methods on the efficiency and potential applications in enzyme inhibition (Virk et al., 2018).

2. Potential as Corrosion Inhibitors

  • Research on the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces was conducted, highlighting the significance of such compounds in corrosion prevention (Kaya et al., 2016).

3. Applications in Neuroscience and Drug Development

  • Studies have investigated the effects of similar compounds on serotonin-containing neurons, suggesting potential applications in neurological research and drug development (Craven et al., 1994).

4. Implications in Antiulcer and Antiallergy Medications

  • Certain derivatives of piperidine compounds have shown potential as antiulcer agents, indicating their application in gastrointestinal research (Ueda et al., 1991).
  • In the field of allergy treatment, some piperidine derivatives have demonstrated potent antiallergy activity, marking their importance in the development of new antiallergic drugs (Walsh et al., 1989).

5. Utility in Chemical Synthesis and Molecular Analysis

  • Novel synthetic routes to nitrogen-containing heterocycles through radical addition and ionic cyclization of oxime ethers, involving piperidine derivatives, have been developed, showcasing the chemical versatility of these compounds (Miyata et al., 2008).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S/c1-17-14-18(2)23(19(3)15-17)34(31,32)28-13-6-5-9-21(28)11-12-26-24(29)25(30)27-20-8-7-10-22(16-20)33-4/h7-8,10,14-16,21H,5-6,9,11-13H2,1-4H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMXLFGMEXWXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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